1-{2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoethyl}pyridinium
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Overview
Description
1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM is a complex organic compound that features a pyridinium core with a hydrazino and nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl pyridinium to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-(4-nitrophenyl)ethanol: Similar in structure but lacks the pyridinium core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
1-(2-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)PYRIDINIUM is unique due to its combination of a pyridinium core with a hydrazino and nitrophenyl substituent, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C14H13N4O3+ |
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Molecular Weight |
285.28 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(11-17-8-2-1-3-9-17)16-15-10-12-4-6-13(7-5-12)18(20)21/h1-10H,11H2/p+1/b15-10+ |
InChI Key |
UGGKTJNTXNGTFT-XNTDXEJSSA-O |
Isomeric SMILES |
C1=CC=[N+](C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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